molecular formula C20H18N2O4S B2771617 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923484-26-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2771617
CAS No.: 923484-26-8
M. Wt: 382.43
InChI Key: IFVWPUYUJHEVKH-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound featuring a benzodioxole-substituted thiazole core linked to a 4-ethoxyphenylacetamide group. As a member of the thiazole derivative family, this compound is of significant interest in medicinal chemistry research due to the established biological activities of its structural components . Thiazole and benzodioxole motifs are frequently explored in early-stage drug discovery for their potential to interact with various biological targets . Compounds with this scaffold have been investigated for a range of potential therapeutic applications, including serving as antimicrobial agents by targeting cytoplasmic Mur ligases in bacterial cell wall synthesis , and as antidiabetic agents through the modulation of PPAR-γ receptors . The presence of the thiazole ring, a privileged structure in pharmacology, suggests this compound may be a valuable chemical tool for probing enzyme mechanisms or as a building block in the synthesis of more complex molecules for biochemical screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-2-24-15-6-3-13(4-7-15)9-19(23)22-20-21-16(11-27-20)14-5-8-17-18(10-14)26-12-25-17/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVWPUYUJHEVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole derivatives and coupling reactions.

    Attachment of the Ethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzo[d][1,3]dioxole moiety may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-hydroxyphenyl)acetamide

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

Structural Overview

The compound features several key structural components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anticancer and antioxidant properties.
  • Ethoxyphenyl Group : May enhance lipophilicity and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzodioxole moiety can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest :
    • A study demonstrated that related compounds could induce cell cycle arrest in the G2-M phase in Hep3B liver cancer cells, suggesting a potent inhibitory effect on cell division .
    • The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating their effectiveness compared to standard chemotherapeutics like Doxorubicin .
  • Mechanisms of Action :
    • The anticancer effects are attributed to the inhibition of specific cellular pathways involved in tumor growth. For example, compounds with similar structures have shown to modulate signaling pathways related to apoptosis and proliferation .

Antimicrobial Properties

This compound also exhibits notable antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains and fungi, potentially making it a candidate for further development as an antimicrobial agent .

Data Summary and Case Studies

Biological Activity Mechanism IC50 Range (mM) Reference
AnticancerCell cycle arrest (G2-M phase)3.94 - 9.12
AntimicrobialInhibition of bacterial/fungal growthNot specified

Case Study: Anticancer Evaluation

A specific investigation into a related compound demonstrated its ability to significantly reduce the viability of Hep3B cells. Flow cytometry analysis revealed a marked decrease in the G1 phase population after treatment with the compound, indicating effective disruption of the cell cycle . This suggests potential for further development in cancer therapeutics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The thiazole and dioxole components may inhibit enzymes involved in critical cellular processes.
  • Signal Modulation : The compound may affect signaling pathways that regulate cell survival and apoptosis.

Q & A

Q. Table 1: Bioactivity Variations in Structural Analogs

SubstituentIC50 (μM) in vitroTarget Protein Binding Affinity (Kd, nM)
4-Ethoxyphenyl2.3 ± 0.512.4
4-Fluorophenyl5.1 ± 0.828.9
4-Methoxyphenyl1.9 ± 0.310.7
Data synthesized from .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing therapeutic efficacy?

Methodological Answer:

  • Variable Selection:
    • Thiazole Modifications: Introduce methyl groups at C4 to enhance lipophilicity (logP >3.5) .
    • Ethoxy Group Replacement: Test methoxy, propoxy, or halogens to modulate electron-donating/withdrawing effects .
  • Assay Design:
    • In Silico Docking: Use AutoDock Vina to predict interactions with targets (e.g., COX-2 or EGFR kinases) .
    • In Vivo PK/PD: Monitor bioavailability in rodent models with LC-MS/MS quantification .

Advanced: How to resolve discrepancies in reported optimal reaction conditions (e.g., solvent or temperature)?

Methodological Answer:

  • Design of Experiments (DOE): Systematically vary parameters (e.g., solvent polarity, temperature gradients) and analyze via ANOVA .
  • Case Study: DMF vs. THF as solvents showed a 22% yield increase in amidation steps at 25°C ().
  • Mechanistic Insights: Polar solvents stabilize transition states in SN2 reactions, while elevated temperatures (>30°C) degrade thiazole intermediates .

Basic: What are the stability profiles under varying pH and storage conditions?

Methodological Answer:

  • pH Stability: Stable at pH 5–7 (aqueous buffers, 25°C); degradation occurs at pH <3 (hydrolysis of acetamide) or pH >9 (thiazole ring cleavage) .
  • Storage: Lyophilized form stored at –20°C retains >95% purity for 12 months; DMSO solutions degrade by 15% over 6 months .

Advanced: What computational methods validate interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to kinases (e.g., 50 ns trajectories in GROMACS) to assess conformational stability .
  • Pharmacophore Modeling: Identify critical hydrogen bonds between the ethoxyphenyl group and ATP-binding pockets (e.g., in CDK2) .
  • ADMET Prediction: Use SwissADME to optimize logP (<5) and BBB permeability for CNS applications .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

  • Anticancer: MTT assay on MCF-7 and A549 cells with IC50 calculations .
  • Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Enzyme Inhibition: Fluorescence-based assays for COX-2 or α-glucosidase activity .

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